molecular formula C24H15F3N2O6 B11642961 3-[(4Z)-4-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

3-[(4Z)-4-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B11642961
M. Wt: 484.4 g/mol
InChI Key: SHRMOZAZWBMKDM-PDGQHHTCSA-N
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Description

3-[(4Z)-4-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is a complex organic compound that features a combination of furan, pyrazole, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4Z)-4-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the methoxycarbonyl group: This can be achieved through esterification reactions.

    Synthesis of the pyrazole ring: The pyrazole ring can be formed via condensation reactions involving hydrazines and 1,3-diketones.

    Coupling of the furan and pyrazole rings: This step might involve cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the benzoic acid moiety: This can be done through Friedel-Crafts acylation or other suitable methods.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-[(4Z)-4-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of receptors, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[(4Z)-4-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid analogs: Compounds with similar structures but different substituents.

    Other pyrazole derivatives: Compounds containing the pyrazole ring with various functional groups.

    Furan derivatives: Compounds with the furan ring and different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H15F3N2O6

Molecular Weight

484.4 g/mol

IUPAC Name

3-[(4Z)-4-[[5-(4-methoxycarbonylphenyl)furan-2-yl]methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid

InChI

InChI=1S/C24H15F3N2O6/c1-34-23(33)14-7-5-13(6-8-14)19-10-9-17(35-19)12-18-20(24(25,26)27)28-29(21(18)30)16-4-2-3-15(11-16)22(31)32/h2-12H,1H3,(H,31,32)/b18-12-

InChI Key

SHRMOZAZWBMKDM-PDGQHHTCSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=CC(=C4)C(=O)O)C(F)(F)F

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=CC(=C4)C(=O)O)C(F)(F)F

Origin of Product

United States

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